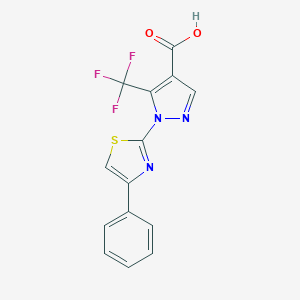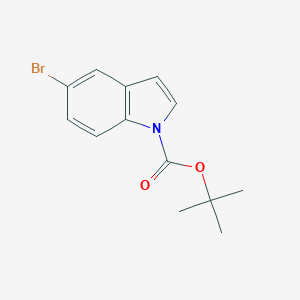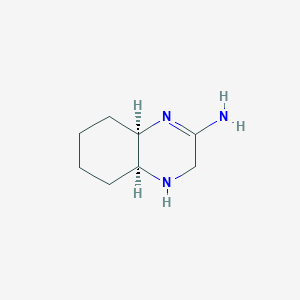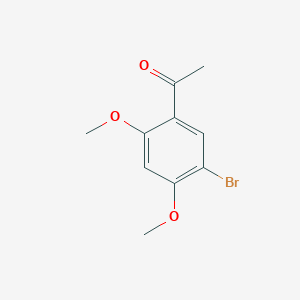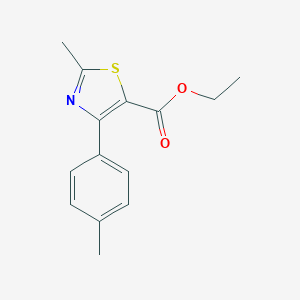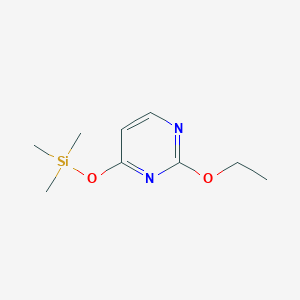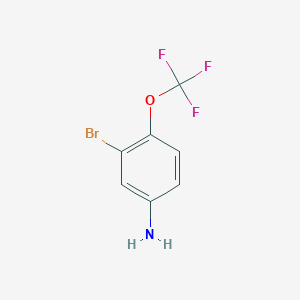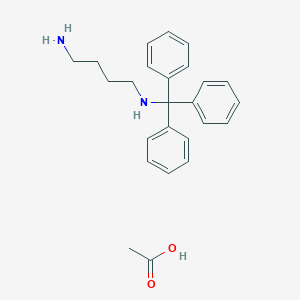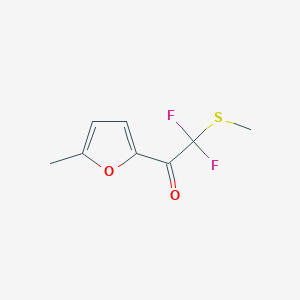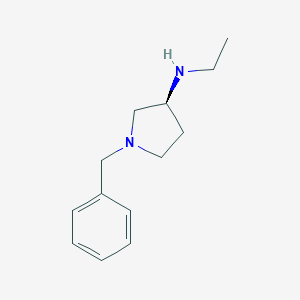![molecular formula C9H13NO B060421 1-[2-(Aminomethyl)phenyl]ethanol CAS No. 182963-65-1](/img/structure/B60421.png)
1-[2-(Aminomethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)phenyl]ethanol, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO. It is a derivative of phenethylamine and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including adrenergic and serotonergic receptor agonism, as well as monoamine oxidase inhibition. These activities make it a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mechanism Of Action
The exact mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol is not fully understood. However, it is believed to act primarily through its agonism of adrenergic and serotonergic receptors. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical And Physiological Effects
1-[2-(Aminomethyl)phenyl]ethanol has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood and energy levels. It has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical situations.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[2-(Aminomethyl)phenyl]ethanol in lab experiments is its relatively low cost and ease of synthesis. Additionally, its broad range of biological activities make it a versatile tool for studying a variety of physiological processes. However, one limitation is that its effects can be difficult to isolate and study in vivo due to its multiple mechanisms of action.
Future Directions
There are many potential future directions for research on 1-[2-(Aminomethyl)phenyl]ethanol. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand its mechanisms of action and how it interacts with other neurotransmitter systems in the brain. Finally, there is potential for the development of new drugs based on the structure of 1-[2-(Aminomethyl)phenyl]ethanol that could have even greater therapeutic potential.
Conclusion
1-[2-(Aminomethyl)phenyl]ethanol is a promising chemical compound with a variety of potential applications in scientific research. Its multiple biological activities make it a versatile tool for studying a variety of physiological processes, and its low cost and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through a variety of methods. One common method involves the reduction of 1-[2-(Nitrophenyl)ethyl]amine using hydrogen gas and a palladium catalyst. Another method involves the reduction of 1-[2-(Bromophenyl)ethyl]amine using sodium borohydride. Both of these methods result in the formation of 1-[2-(Aminomethyl)phenyl]ethanol with high yields.
properties
CAS RN |
182963-65-1 |
|---|---|
Product Name |
1-[2-(Aminomethyl)phenyl]ethanol |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
InChI Key |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
Canonical SMILES |
CC(C1=CC=CC=C1CN)O |
synonyms |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



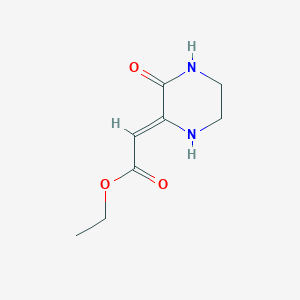
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
